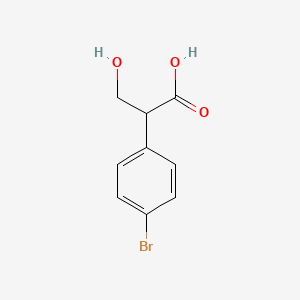
4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a nitrostyryl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of styrene to form 3-nitrostyrene. This intermediate is then subjected to a sulfonylation reaction using sulfonyl chloride derivatives under controlled conditions to introduce the sulfonyl fluoride group. The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with active site residues.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or proteins.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic reagent. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acid residues in proteins, particularly serine and cysteine residues. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a nitrostyryl group.
Benzenesulfonyl fluoride: Lacks the nitrostyryl group, making it less specific in its reactivity.
4-Nitrobenzenesulfonyl fluoride: Similar but without the styryl group, affecting its reactivity and applications.
Uniqueness
4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrostyryl and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of complex molecules.
Propiedades
Número CAS |
24892-97-5 |
|---|---|
Fórmula molecular |
C14H10FNO4S |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10FNO4S/c15-21(19,20)14-8-6-11(7-9-14)4-5-12-2-1-3-13(10-12)16(17)18/h1-10H/b5-4+ |
Clave InChI |
XSQBFZPBRJHBIV-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)S(=O)(=O)F |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



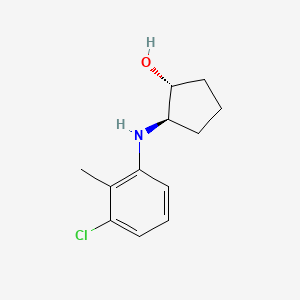
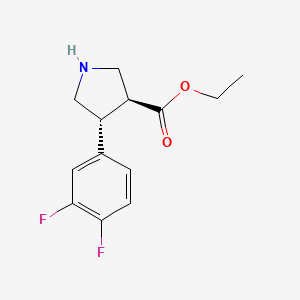
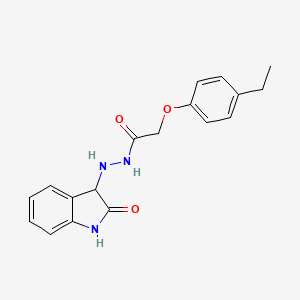

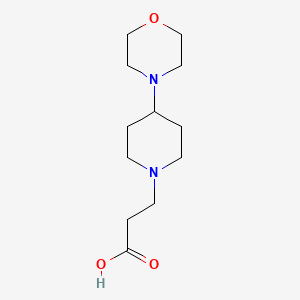
![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)

![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
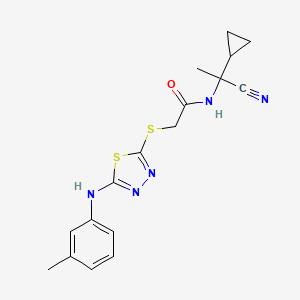

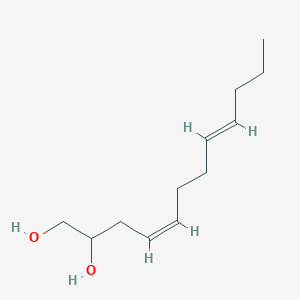
![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)
